molecular formula C18H15Cl2N3O B7538861 2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide

2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide

Cat. No. B7538861
M. Wt: 360.2 g/mol
InChI Key: LHYIBIATNVVYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DMXB-A, and it has been shown to have a range of interesting properties that make it useful for studying various biological systems.

Mechanism of Action

The mechanism of action of DMXB-A is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a range of different physiological processes, including learning and memory, and it is thought that the modulation of these receptors may be responsible for the cognitive-enhancing effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of interesting biochemical and physiological effects. For example, studies have shown that DMXB-A can increase the release of several different neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Additionally, DMXB-A has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of a range of different diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, DMXB-A is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of DMXB-A is that it is a relatively new compound, and its long-term effects are not yet fully understood.

Future Directions

There are several different future directions for research on DMXB-A. One potential area of research is the use of DMXB-A as a potential treatment for other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to fully understand the long-term effects of DMXB-A, particularly with respect to its potential use as a therapeutic agent for Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of DMXB-A, as this may provide insights into the development of new treatments for a range of different diseases.

Synthesis Methods

DMXB-A is typically synthesized through a multi-step process that involves the reaction of several different chemicals. The initial step involves the reaction of 2,5-dichlorobenzoyl chloride with imidazole to form the intermediate 2,5-dichloro-N-(imidazol-1-yl)benzamide. This intermediate is then reacted with 3-(chloromethyl)benzyl alcohol to form DMXB-A.

Scientific Research Applications

DMXB-A has been studied for its potential use in a variety of different scientific research applications. One of the most promising areas of research involves the use of DMXB-A as a potential treatment for Alzheimer's disease. Studies have shown that DMXB-A can improve cognitive function in animal models of Alzheimer's disease, and it is thought that this compound may be able to slow the progression of the disease in humans.

properties

IUPAC Name

2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-15-4-5-17(20)16(9-15)18(24)22-10-13-2-1-3-14(8-13)11-23-7-6-21-12-23/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYIBIATNVVYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CN=C2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide

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